Calculated LogP Advantage: 2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Achieves a Drug‑Like Lipophilicity Window That Mono‑Substituted Analogs Miss
The target compound 2-ethyl-6-benzyl-2,6-diazaspiro[3.4]octane exhibits a calculated LogP of 2.21 , placing it within the favorable lipophilicity range (LogP 1–3) typically sought for CNS‑penetrant and orally bioavailable small molecules. In contrast, the unsubstituted parent scaffold 2,6-diazaspiro[3.4]octane (CAS 136098-13-0, MW 112.17, C₆H₁₂N₂) possesses two unprotected secondary amines (H‑bond donors = 2), yielding a substantially lower LogP (~0.1–0.5 estimated by fragment‑based methods) and a fundamentally different solubility and permeability profile . The mono‑benzyl analog 6‑benzyl‑2,6‑diazaspiro[3.4]octane (CAS 135380-28-8, C₁₃H₁₈N₂, MW 202.30) retains one unprotected amine (H‑bond donor = 1), resulting in an intermediate LogP (~1.3 estimated) that still falls short of the balanced lipophilicity achieved by the target compound [1]. This quantifiable LogP shift of approximately +0.9 to +2.1 log units versus comparators is meaningful for medicinal chemists optimizing ADME properties during hit‑to‑lead programs.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.21 (computed, Leyan platform) |
| Comparator Or Baseline | 2,6-Diazaspiro[3.4]octane (CAS 136098-13-0): estimated LogP ~0.1–0.5 (fragment-based); 6-Benzyl-2,6-diazaspiro[3.4]octane (CAS 135380-28-8): XLogP3-AA = 1.3 (PubChem computed) |
| Quantified Difference | LogP elevation of ~1.7–2.1 units vs. unsubstituted core; ~0.9 units vs. mono‑benzyl analog |
| Conditions | Computational prediction methods (Leyan platform; PubChem XLogP3-AA); conditions noted as calculated, not experimentally measured |
Why This Matters
A LogP of 2.21 predicts superior membrane permeability and CNS penetration potential compared to the more polar mono‑substituted or unsubstituted analogs, guiding scaffold selection in early‑stage drug discovery.
- [1] PubChem. 6-Benzyl-2,6-diazaspiro[3.4]octane (CID 15107448): XLogP3-AA = 1.3; H-bond donor count = 1. View Source
